MS 023 vs. GSK3368715: PRMT4 Selectivity Defines a Distinct Functional Niche
MS023 and GSK3368715 both inhibit type I PRMTs but exhibit a critical divergence in PRMT4/CARM1 potency. While GSK3368715 shows an IC50 of 1148 nM for PRMT4, representing a significant 14.8-fold selectivity window against this enzyme, MS023 inhibits PRMT4 with an IC50 of 83 nM . This balanced inhibition of PRMT4 alongside other type I family members is essential for studies where pan-type I activity is required without a loss-of-function for CARM1-dependent biology.
| Evidence Dimension | PRMT4 (CARM1) Biochemical Inhibition |
|---|---|
| Target Compound Data | 83 nM (IC50) |
| Comparator Or Baseline | GSK3368715: 1148 nM (IC50) |
| Quantified Difference | MS023 is 13.8-fold more potent against PRMT4 than GSK3368715. |
| Conditions | In vitro radioactive methylation assay |
Why This Matters
This difference dictates the choice of probe when CARM1 function is a critical component of the hypothesized biological mechanism.
